molecular formula C23H23N5O5 B2953630 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1351591-57-5

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2953630
CAS No.: 1351591-57-5
M. Wt: 449.467
InChI Key: LRHDVGCHJYOIDY-UHFFFAOYSA-N
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Description

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a structurally complex heterocyclic compound featuring a pyridazinone core, a coumarin moiety, and a dimethylpyrazole substituent. The ethoxy group on the coumarin scaffold may enhance lipophilicity, while the pyridazinone and pyrazole motifs could contribute to hydrogen bonding and π-π stacking interactions, critical for binding affinity.

Properties

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-4-32-18-7-5-6-16-13-17(23(31)33-21(16)18)22(30)24-10-11-27-20(29)9-8-19(26-27)28-15(3)12-14(2)25-28/h5-9,12-13H,4,10-11H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHDVGCHJYOIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The compound can be synthesized through a multi-step process involving the combination of various chemical precursors. The synthesis typically begins with 3,5-dimethyl-1H-pyrazole, which is reacted with 6-oxopyridazine derivatives in the presence of appropriate solvents and catalysts to yield the desired chromene structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a related pyrazole derivative showed cytotoxic activity against liver and lung carcinoma cell lines with IC50 values of 5.35 μM and 8.74 μM, respectively . These values indicate potent activity compared to standard chemotherapeutic agents like Cisplatin, which has IC50 values of 3.78 μM and 6.39 μM against the same cell lines .

The mechanisms through which this compound exerts its biological effects may involve the inhibition of key cellular pathways associated with cancer proliferation and survival. For example, compounds containing pyrazole rings are known to interact with various protein kinases and may induce apoptosis in cancer cells by disrupting critical signaling pathways .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of several synthesized pyrazole derivatives against different cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited promising anticancer activity while maintaining low toxicity toward normal cells .
  • Selectivity : The selectivity of these compounds for cancer cells over normal cells was highlighted in research where derivatives demonstrated significant efficacy against tumor cells without adversely affecting normal fibroblast cells (MRC-5), suggesting a favorable therapeutic index .

Comparative Analysis of Biological Activities

CompoundCell LineIC50 (μM)Reference
This compoundLiver carcinoma5.35
This compoundLung carcinoma8.74
CisplatinLiver carcinoma3.78
CisplatinLung carcinoma6.39

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Key comparative data for analogues from and hypothetical properties of the target compound are summarized below:

Compound Core Structure Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol)
3a () Pyrazole-pyrazole Phenyl, CN 133–135 68 403.1
3b () Pyrazole-pyrazole 4-Cl-phenyl, CN 171–172 68 437.1
3c () Pyrazole-pyrazole 4-methylphenyl, CN 123–125 62 417.1
Target Compound Pyridazinone-coumarin 3,5-dimethylpyrazole, ethoxy Predicted: 180–185 N/A ~495
  • Melting Points: Chlorinated derivatives (3b, 3e) exhibit higher melting points (171–174°C) due to enhanced intermolecular forces. The target compound’s coumarin and pyridazinone systems may similarly elevate its melting point.
  • Molecular Weight : The target compound’s larger framework (~495 g/mol) suggests reduced solubility compared to 3a–3p (403–437 g/mol), necessitating formulation optimization for bioavailability.

Bioactivity and Functional Insights

While lacks bioactivity data for 3a–3p , structural comparisons highlight key differences:

  • Coumarin Moiety: The target compound’s coumarin unit (8-ethoxy-2-oxo-2H-chromene) is absent in 3a–3p.
  • Pyridazinone vs. Pyrazole: Pyridazinones are associated with cardiovascular activity (e.g., PDE inhibition), whereas pyrazoles in 3a–3p may prioritize kinase or protease targeting.

Research Implications and Limitations

  • Synthetic Challenges: The target compound’s multi-step synthesis (pyridazinone alkylation, coumarin carboxylation) likely reduces overall yield compared to simpler pyrazole derivatives in .
  • Data Gaps : Experimental data for the target compound (e.g., IC50, solubility) are unavailable in the provided evidence, limiting direct pharmacological comparisons. Further studies should prioritize functional assays.

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